molecular formula C10H13Br B6217759 1-(bromomethyl)-2-ethyl-3-methylbenzene CAS No. 2751614-74-9

1-(bromomethyl)-2-ethyl-3-methylbenzene

Cat. No.: B6217759
CAS No.: 2751614-74-9
M. Wt: 213.1
InChI Key:
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Description

1-(Bromomethyl)-2-ethyl-3-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group at the first position, an ethyl group at the second position, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-2-ethyl-3-methylbenzene typically involves the bromination of 2-ethyl-3-methylbenzyl alcohol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl₄) solvent. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .

Industrial Production Methods: Industrial production of benzylic bromides, including this compound, often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine is also a common step in the industrial process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethyl-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Performed in anhydrous conditions using strong reducing agents.

Major Products:

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-ethyl-3-methylbenzene finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-ethyl-3-methylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The stability of the intermediate and the nature of the substituents on the benzene ring influence the reaction pathway and the final product .

Comparison with Similar Compounds

    1-(Bromomethyl)-2-methylbenzene: Lacks the ethyl group, leading to different reactivity and applications.

    1-(Bromomethyl)-3-ethylbenzene: Similar structure but with different substitution pattern, affecting its chemical behavior.

    1-(Bromomethyl)-4-ethylbenzene: Another positional isomer with distinct properties.

Uniqueness: The presence of both ethyl and methyl groups on the benzene ring influences its chemical properties and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

2751614-74-9

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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